molecular formula C15H24ClNO3S B7454005 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide

5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No. B7454005
M. Wt: 333.9 g/mol
InChI Key: DPDBYLJBYSIXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide can increase the acetylation of histones, leading to the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the effects of chemotherapy drugs. In HIV, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the replication of the virus by blocking the integration of the viral DNA into the host genome. In Alzheimer's disease, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to inhibit the formation of amyloid beta plaques, which are associated with the pathology of the disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has been shown to have a broad spectrum of activity against various diseases. It has also been found to enhance the effects of other drugs, making it a potential candidate for combination therapy. However, one limitation of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has low bioavailability, which can limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing.

Future Directions

For the study of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide include improving its pharmacokinetic properties and studying its potential as a combination therapy with other drugs.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps. The first step is the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and diisopropylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2-methylpropan-2-ol to produce 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. The yield of the final product is around 50%.

Scientific Research Applications

5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the effects of chemotherapy drugs. In HIV, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the replication of the virus. In Alzheimer's disease, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to inhibit the formation of amyloid beta plaques.

properties

IUPAC Name

5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3S/c1-11(2)9-17(10-12(3)4)21(18,19)15-8-13(16)6-7-14(15)20-5/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBYLJBYSIXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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